

Chemical structure and properties of IGP-5

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Compound of Interest		
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An In-Depth Technical Guide on the Chemical Structure and Properties of IGP-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

IGP-5 is a novel, cell-permeant small-molecule inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), a key enzyme in cellular metabolism. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **IGP-5**. Detailed experimental protocols for key assays and visualizations of the relevant metabolic pathways are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

IGP-5 is characterized by a core benzimidazole-phenyl-succinamide structure.[1][2][3] Modifications to the benzimidazole ring system have been shown to modulate both its potency and off-target effects.[1][2][3]

Table 1: Chemical and Physicochemical Properties of IGP-5



Property	Value	Reference
IUPAC Name	N-[4-(1H-Naphtho[2,3-d]imidazol-2-yl)-phenyl]-succinamic acid	[4]
CAS Number	351978-83-1	[4][5]
Molecular Formula	C21H17N3O3	[6]
Molecular Weight	359.38 g/mol	[6]
Appearance	Not specified in provided results	
Solubility	Not specified in provided results	
SMILES	O=C(CCC(NC1=CC=C(C2=N C3=CC4=C(C=C3N2)C=CC=C 4)C=C1)=O)O	[6]
InChI Key	MNDGQXCAUYSTHC- UHFFFAOYSA-N	[4]

Mechanism of Action and Biological Properties

IGP-5 is a potent inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), an enzyme located in the inner mitochondrial membrane.[1][5] mGPDH is a crucial component of the glycerol phosphate shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain.[1][2][7] By inhibiting mGPDH, **IGP-5** disrupts this process, impacting cellular energy metabolism.[5]

Kinetic studies have demonstrated that **IGP-5** acts as a mixed inhibitor of mGPDH.[1][2][7] It has been shown to decrease glycerol phosphate-dependent mitochondrial respiration and membrane potential.[2][3] While it is a more potent inhibitor of mGPDH than the related compound iGP-1, it is also noted to be less selective.[2][3]

Table 2: In Vitro Biological Activity of IGP-5

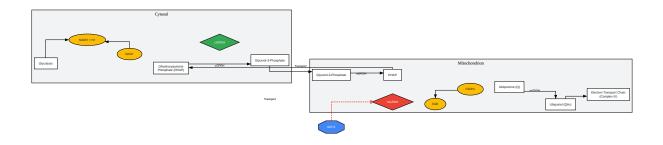


Parameter	Value	Conditions	Reference
IC ₅₀ (mGPDH H ₂ O ₂ production)	0.7 μΜ	Assay with isolated mitochondria.	[5]
IC50 (mGPDH H2O2 production)	~1.0 μM	Measured in microplate format with isolated mouse skeletal muscle mitochondria.	[2][8]
IC50 (mGPDH enzymatic activity)	1.0 μΜ	Assayed with isolated mouse skeletal muscle mitochondria.	[8]
Inhibition Type	Mixed	Kinetic analysis with varying concentrations of glycerol phosphate and IGP-5.	[1][2][7]
Selectivity	Less selective than iGP-1	Compared against a panel of other mitochondrial sites of H ₂ O ₂ production.	[2][3]

Signaling and Metabolic Pathways

The primary pathway affected by **IGP-5** is the glycerol phosphate shuttle. This shuttle involves two enzymes: cytosolic glycerol-3-phosphate dehydrogenase (cGPDH) and mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH). The shuttle plays a vital role in regenerating cytosolic NAD+ from NADH, which is essential for maintaining glycolytic flux. The reducing equivalents are transferred to FAD within mGPDH, which then passes electrons to the ubiquinone pool in the electron transport chain, ultimately leading to ATP synthesis.





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Caption: The Glycerol Phosphate Shuttle and the inhibitory action of IGP-5.

Experimental Protocols

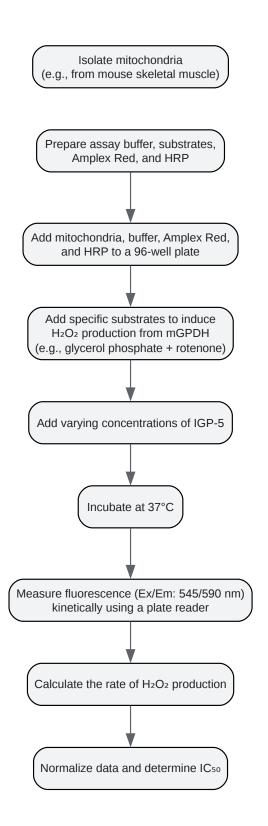
The following are summaries of key experimental protocols adapted from the primary literature describing the characterization of **IGP-5**.[2]

Measurement of Mitochondrial H₂O₂ Production

This assay is used to determine the potency and selectivity of **IGP-5** by measuring its effect on hydrogen peroxide production from different sites within the electron transport chain.



Workflow:



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Caption: Workflow for measuring mitochondrial H₂O₂ production.

Detailed Steps:

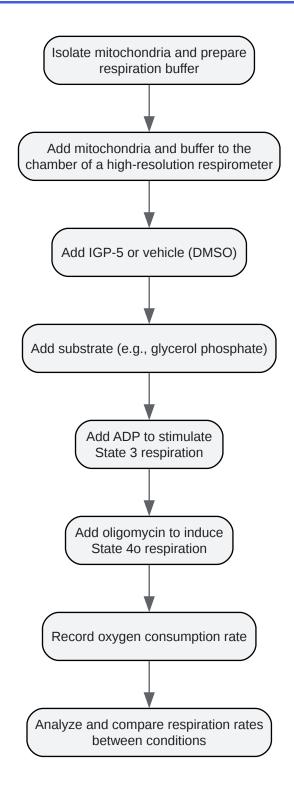
- Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., mouse skeletal muscle)
 using differential centrifugation.
- Reagent Preparation: Prepare assay buffer (e.g., MAS buffer) containing Amplex Red and horseradish peroxidase (HRP). Prepare stock solutions of substrates (e.g., glycerol phosphate, rotenone) and IGP-5 in DMSO.
- Assay Setup: In a 96-well plate, add isolated mitochondria, assay buffer, and HRP.
- Initiation of Reaction: Add substrates to initiate H₂O₂ production specifically from mGPDH. For example, use glycerol phosphate in the presence of rotenone to inhibit Complex I.
- Inhibitor Addition: Add serial dilutions of **IGP-5** to the wells. Include a vehicle control (DMSO).
- Detection: Immediately place the plate in a fluorescence microplate reader and monitor the increase in resorufin fluorescence (excitation ~545 nm, emission ~590 nm) over time at 37°C.
- Data Analysis: Calculate the rate of H₂O₂ production from the linear phase of the fluorescence curve. Normalize the rates to the vehicle control and plot against the logarithm of **IGP-5** concentration to determine the IC₅₀ value.

Measurement of Mitochondrial Respiration

This protocol assesses the impact of **IGP-5** on oxygen consumption rates in isolated mitochondria using various substrates.

Workflow:





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Caption: Workflow for measuring mitochondrial respiration.

Detailed Steps:



- Preparation: Isolate mitochondria as described previously. Prepare a respiration buffer (e.g., MiR05).
- Chamber Setup: Calibrate a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) and add the respiration buffer and isolated mitochondria to the chambers at a specified temperature (e.g., 37°C).
- Inhibitor Addition: Add a specific concentration of IGP-5 or vehicle control to the chamber and allow for equilibration.
- · Respiration States:
 - \circ State 2: Add the substrate of interest (e.g., 16.7 mM glycerol phosphate with 4 μM rotenone).
 - State 3: Add a saturating amount of ADP (e.g., 5 mM) to stimulate maximal oxidative phosphorylation.
 - \circ State 4o: Add oligomycin (e.g., 0.5 µg/mL) to inhibit ATP synthase and measure non-phosphorylating respiration.
- Data Recording and Analysis: Continuously record the rate of oxygen consumption. Analyze
 the data to determine the specific effects of IGP-5 on different respiratory states.

Conclusion

IGP-5 is a valuable research tool for investigating the role of mGPDH and the glycerol phosphate shuttle in cellular metabolism and physiology. Its characterization as a potent, mixed inhibitor provides a foundation for further studies into its therapeutic potential and for the development of more selective and potent analogs. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to effectively utilize **IGP-5** in their investigations.

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